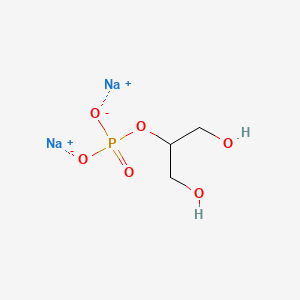
disodium;1,3-dihydroxypropan-2-yl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;1,3-dihydroxypropan-2-yl phosphate is a chemical compound with the molecular formula C3H9Na2O6P. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is often utilized in the preparation of hydrogels and scaffolds, which have applications in tissue engineering and cell growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1,3-dihydroxypropan-2-yl phosphate typically involves the reaction of glycerol with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C3H8O3+H3PO4+2NaOH→C3H9Na2O6P+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in specific proportions, and the reaction is monitored to ensure complete conversion. The product is then purified through filtration and crystallization processes to obtain a high-purity compound.
化学反应分析
Types of Reactions
Disodium;1,3-dihydroxypropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield other glycerol derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various glycerol phosphate derivatives, which have different applications in scientific research and industry.
科学研究应用
Disodium;1,3-dihydroxypropan-2-yl phosphate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of other chemical compounds.
Biology: The compound is utilized in the preparation of hydrogels and scaffolds for tissue engineering and cell growth.
Medicine: It serves as a phosphatase inhibitor, promoting bone matrix mineralization and modulating bone cell metabolic activity.
Industry: The compound is used as an additive in isolation mediums, providing phosphate ions for various industrial processes.
作用机制
The mechanism of action of disodium;1,3-dihydroxypropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a phosphate group donor, facilitating the phosphorylation of proteins and other molecules. This process is crucial for various cellular functions, including signal transduction and metabolic regulation.
相似化合物的比较
Disodium;1,3-dihydroxypropan-2-yl phosphate can be compared with other similar compounds such as:
Sodium beta-glycerophosphate: Both compounds are used as phosphate donors in biological systems, but this compound has unique properties that make it more suitable for certain applications.
Glycerol-2-phosphate: This compound is also used in tissue engineering and cell growth, but it differs in its chemical structure and specific applications.
属性
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCPPOOQICIRJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Na2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
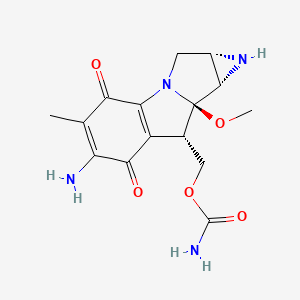

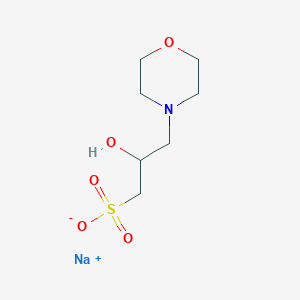
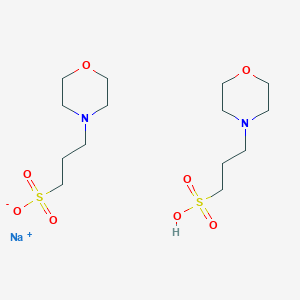
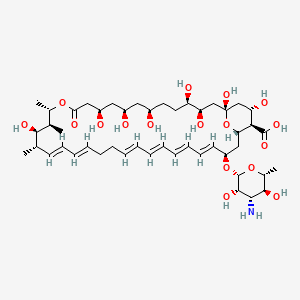
![Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)
![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)
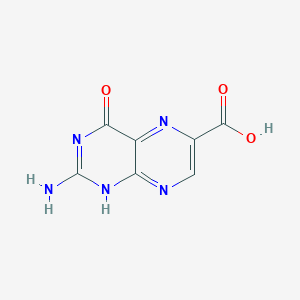
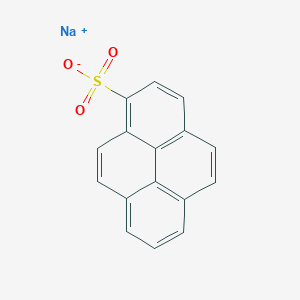
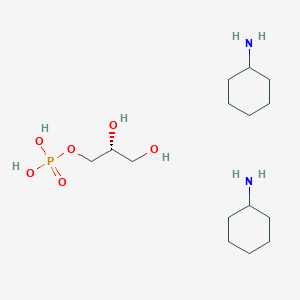

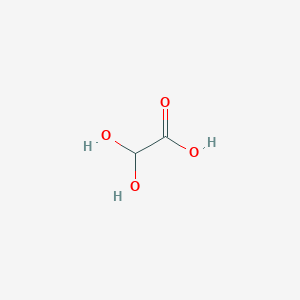

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7802661.png)
